Cindunistat hydrochloride maleate can be synthesized through various chemical pathways that focus on the modification of the core structure of nitric oxide synthase inhibitors. The synthesis typically involves:
The specifics of these methods can vary significantly based on proprietary techniques used by pharmaceutical developers like Pfizer .
The molecular structure of cindunistat hydrochloride maleate reveals critical features that contribute to its biological activity:
The three-dimensional conformation plays a crucial role in its ability to selectively inhibit NOS2 without affecting other isoforms significantly .
Cindunistat hydrochloride maleate primarily undergoes reactions typical for small molecule drugs:
Understanding these reactions is vital for assessing the drug's efficacy and safety profile during clinical trials .
The mechanism of action for cindunistat hydrochloride maleate involves:
Data from clinical trials suggest that while cindunistat can reduce synovial fluid production, it does not significantly improve joint pain or function in patients with osteoarthritis .
Relevant data from studies indicate that these properties significantly impact its therapeutic efficacy and safety .
Cindunistat hydrochloride maleate has primarily been studied for its potential applications in treating:
Despite its discontinuation in clinical development for osteoarthritis, ongoing research into nitric oxide synthase inhibitors continues to explore their therapeutic potential across various medical fields .
Cindunistat hydrochloride maleate (CAS 753491-31-5) is a complex molecular entity with the systematic name (R,Z)-2-amino-3-((2-((1-aminoethylidene)amino)ethyl)thio)-2-methylpropanoic acid compound with maleic acid (2:1) hydrochloride. Its molecular formula is C₂₀H₃₉ClN₆O₈S₂, reflecting the combined stoichiometry of two cindunistat molecules, one maleic acid molecule, and one hydrochloride ion [2] [10]. The compound has a molecular weight of 591.15 g/mol [2] [5].
Key stereochemical features include:
The isomeric SMILES string (CC(=N)NCCSC[C@@](C)(C(=O)O)N.CC(=N)NCCSC[C@@](C)(C(=O)O)N.C(=C\C(=O)O)\C(=O)O.Cl
) explicitly denotes the stereochemistry, confirming the absolute (R) configuration at both chiral centers and the Z-configuration of the maleate double bond [3] [8]. The InChIKey (AXMATQOUTYMHRH-YYYPGOKWSA-N
) serves as a unique stereochemical identifier [2] [5].
Table 1: Molecular Properties of Cindunistat Hydrochloride Maleate
Property | Value |
---|---|
CAS Registry Number | 753491-31-5 |
Molecular Formula | C₂₀H₃₉ClN₆O₈S₂ |
Molecular Weight | 591.15 g/mol |
Exact Mass | 590.1959 g/mol [8] |
Defined Stereocenters | 2 (both R-configured) [10] |
E/Z Centers | 1 (maleate Z-configuration) [10] |
Hydrogen Bond Donors | 9 [8] |
Hydrogen Bond Acceptors | 14 [8] |
Solubility
Cindunistat hydrochloride maleate exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for preparing stock solutions in experimental settings. Conversely, it demonstrates very low solubility in water and aqueous buffers [3] [8]. This property necessitates the use of organic solvents like DMSO for in vitro studies and complicates the development of aqueous-based formulations for potential clinical use.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7